Nifurmerone Exhibits Moderate Broad-Spectrum Antibacterial Activity Against Key ESKAPE Pathogens
In vitro studies demonstrate that Nifurmerone effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, two key pathogens in the ESKAPE group. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial species . This activity places Nifurmerone's potency in a moderate range compared to other nitrofurans, such as nitrofurazone, which shows an MIC50 of 19 mg/L (equivalent to 19 µg/mL) against MRSA [1], and nitrofurantoin, which is typically active at lower concentrations (0.2–2.0 µg/mL) against certain strains [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 32 µg/mL |
| Comparator Or Baseline | Nitrofurazone: MIC50 19 mg/L (19 µg/mL) against MRSA [1]; Nitrofurantoin: MIC range 0.2–2.0 µg/mL against certain strains [2] |
| Quantified Difference | Nifurmerone MIC is ~1.7-fold higher than nitrofurazone's MIC50, and 16- to 160-fold higher than nitrofurantoin's lower MIC range. |
| Conditions | In vitro susceptibility testing against S. aureus and E. coli |
Why This Matters
The moderate MIC values indicate that while Nifurmerone is not the most potent nitrofuran antibacterial, it retains a useful level of activity that may be valuable in specific formulations or combinations where high potency is not the sole requirement.
- [1] About: Comparison of the in-vitro activities of the topical antimicrobials azelaic acid, nitrofurazone, silver sulphadiazine and mupirocin against methicillin-resistant Staphylococcus aureus. (n.d.). SciencePlus. Retrieved from https://scienceplus.abes.fr View Source
- [2] Hungaricana. (n.d.). 171739. lajstromszámú szabadalom • Eljárás helyettesített indazol-karbonsav-hidrazidok előállítására. Retrieved from https://library.hungaricana.hu View Source
